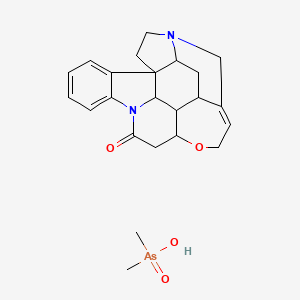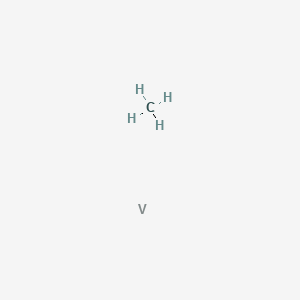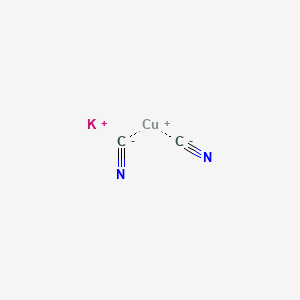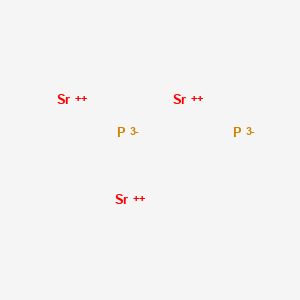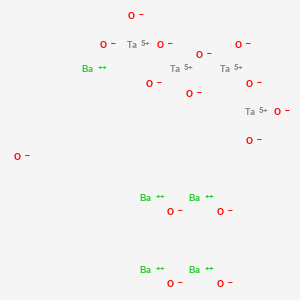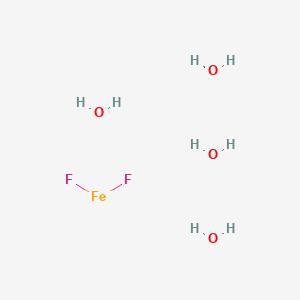
Iron(II) fluoride tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(II) fluoride tetrahydrate, also known as ferrous fluoride tetrahydrate, is an inorganic compound with the molecular formula FeF₂·4H₂O. It appears as colorless transparent crystals and is known for its high spin metal center. This compound is often used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Iron(II) fluoride tetrahydrate can be synthesized by dissolving iron in warm hydrated hydrofluoric acid and precipitating the result by the addition of ethanol . The reaction can be represented as:
Fe+4HF→FeF2⋅4H2O
Industrial Production Methods: In industrial settings, the anhydrous form of iron(II) fluoride is typically prepared by reacting ferrous chloride with anhydrous hydrogen fluoride . The tetrahydrate form is then obtained by dissolving the anhydrous salt in water and allowing it to crystallize.
Types of Reactions:
Oxidation: this compound can oxidize in moist air to form iron(III) fluoride hydrate.
Reduction: It can be reduced by hydrogen gas to form iron and hydrogen fluoride.
Substitution: It reacts with other halides to form corresponding iron halides.
Common Reagents and Conditions:
Oxidation: Moist air or oxygen.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Halide salts in aqueous solutions.
Major Products Formed:
Oxidation: Iron(III) fluoride hydrate.
Reduction: Iron and hydrogen fluoride.
Substitution: Iron halides such as iron(II) chloride, iron(II) bromide, etc.
科学的研究の応用
Iron(II) fluoride tetrahydrate has diverse applications in scientific research and industry:
Chemistry: Used as a catalyst in organic reactions.
Biology: Investigated for its potential in biological systems due to its magnetic properties.
Medicine: Explored for its use in medical imaging and as a component in pharmaceuticals.
Industry: Utilized in metal production, oil refining, and etching processes.
作用機序
The mechanism of action of iron(II) fluoride tetrahydrate involves its ability to act as a catalyst in various chemical reactions. Its high spin metal center allows it to participate in electron transfer processes, making it effective in oxidation-reduction reactions . The compound’s magnetic properties also play a role in its applications in medical imaging and other scientific research .
類似化合物との比較
- Iron(II) chloride
- Iron(II) bromide
- Iron(II) iodide
- Iron(III) fluoride
Comparison: Iron(II) fluoride tetrahydrate is unique due to its high spin metal center and its ability to form a tetrahydrate. Unlike iron(II) chloride, bromide, and iodide, iron(II) fluoride has a higher oxidation state and different magnetic properties . Iron(III) fluoride, on the other hand, has a higher oxidation state but lacks the tetrahydrate form that gives this compound its unique properties .
特性
IUPAC Name |
difluoroiron;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUQQQYUHMEQEX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.F[Fe]F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2FeH8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13940-89-1 |
Source


|
| Record name | Iron(II) fluoride tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Are there any techniques that could be employed to study and confirm the disorder in Iron(II) fluoride tetrahydrate?
A: Although the abstract [] doesn't specify the methods used to determine the disordered nature of this compound, we can infer suitable techniques from the research on Zinc Fluoride Tetrahydrate. Techniques like X-ray crystallography would be instrumental in revealing the positions of the atoms within the crystal lattice and confirming the positional disorder of fluoride ions. Additionally, entropy measurements, similar to the heat capacity studies conducted on Zinc Fluoride Tetrahydrate [], could provide quantitative evidence of the disorder. By comparing the calorimetric entropy (Scal) with the spectroscopic entropy (Seq), researchers can calculate the residual entropy and gain insights into the extent of disorder within the crystal structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

